Ethyl mandelate

Catalog No.
S622250
CAS No.
10606-72-1
M.F
C10H12O3
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl mandelate

CAS Number

10606-72-1

Product Name

Ethyl mandelate

IUPAC Name

ethyl 2-hydroxy-2-phenylacetate

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3

InChI Key

SAXHIDRUJXPDOD-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)O

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)O

The exact mass of the compound Ethyl (R)-(-)-mandelate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of ethyl hydroxy(phenyl)acetate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl mandelate (CAS 10606-72-1) is a versatile chiral building block and alpha-hydroxy ester widely procured for pharmaceutical synthesis, asymmetric catalysis, and as a chiral resolving agent. Structurally comprising an ethyl ester of mandelic acid, it provides a crucial balance of steric bulk and lipophilicity compared to its free acid or methyl ester counterparts. In industrial procurement, it is prized for its low melting point, which facilitates bulk handling, and its tunable reactivity in both biocatalytic and chemocatalytic workflows. Buyers typically select this specific ester to optimize enantiomeric excess in enzymatic resolutions, improve solubility in organic process solvents, and accelerate downstream hydrogenolysis steps that are otherwise sluggish with the parent acid .

Substituting ethyl mandelate with the parent mandelic acid or the closely related methyl mandelate often leads to suboptimal process outcomes. Mandelic acid lacks the esterification-induced lipophilicity required for seamless integration into organic-phase continuous flow systems and exhibits drastically slower kinetics during catalytic hydrogenolysis [1]. Conversely, while methyl mandelate is chemically similar, its significantly higher melting point (approx. 55–58 °C) necessitates solid-handling protocols and heated transfer lines, whereas ethyl mandelate (melting point ~28–34 °C) can be easily handled as a supercooled liquid or low-melting solid [2]. Furthermore, the ethyl group's specific steric footprint often yields superior enantiomeric excess in targeted biocatalytic reductions compared to the smaller methyl moiety, making direct substitution detrimental to final chiral purity [3].

Processability and Handling: Thermal Behavior Comparison

For bulk procurement and scale-up, the thermal properties of a chiral intermediate dictate the required infrastructure. Ethyl mandelate exhibits a melting point of approximately 28.5–34 °C, allowing it to be handled as a liquid at slightly elevated room temperatures or as a supercooled oil. In contrast, methyl mandelate has a melting point of 55–58 °C, requiring strict solid-handling procedures or heated solvent lines to prevent line blockages [1]. This lower melting point translates directly to reduced energy costs for liquefaction and easier pumpability in solvent-free reactor setups.

Evidence DimensionMelting Point
Target Compound Data~28.5 - 34 °C (Ethyl mandelate)
Comparator Or Baseline55 - 58 °C (Methyl mandelate)
Quantified Difference~24 °C lower melting point
ConditionsStandard atmospheric pressure

Enables liquid-phase handling and pumping at near-ambient temperatures, reducing the engineering overhead required for solid addition or heated transfer lines.

Downstream Synthesis Efficiency: Catalytic Hydrogenolysis Kinetics

When the mandelate core is utilized as a cleavable chiral auxiliary or intermediate, the rate of deprotection is a critical throughput bottleneck. Studies on the hydrogenolysis of the alpha-C-O bond demonstrate that ethyl mandelate undergoes cleavage approximately 20 times faster than the free mandelic acid[1]. This kinetic acceleration is achieved in an ethanol solvent system compared to the aqueous system necessitated by the free acid, highlighting the ester's superior compatibility with standard organic reduction protocols.

Evidence DimensionInitial Hydrogenolysis Reaction Rate
Target Compound Data~20x baseline rate (Ethyl mandelate in ethanol)
Comparator Or Baseline1x baseline rate (Mandelic acid in water)
Quantified Difference20-fold kinetic acceleration
Conditions5% Pd/C catalyst, 343 K, 97-100 kPa H2 pressure

Drastically shortens reactor cycle times and lowers catalyst loading requirements during downstream deprotection or structural modification.

Biocatalytic Precursor Suitability: Enantiomeric Excess in Asymmetric Reduction

In the synthesis of enantiopure mandelates via the enzymatic reduction of benzoylformates, the steric bulk of the ester alkyl group directly influences the stereoselectivity of the enzyme pocket. Using a highly enantioselective NAD(H)-dependent alcohol dehydrogenase from Thermus thermophilus, the reduction of ethyl benzoylformate to ethyl (R)-(-)-mandelate achieved a 95% enantiomeric excess (ee). Under identical conditions, the corresponding methyl ester achieved only 92% ee [1]. The ethyl group provides optimal steric hindrance to lock the substrate in the preferred conformation within the enzyme active site.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data95% ee (Ethyl mandelate)
Comparator Or Baseline92% ee (Methyl mandelate)
Quantified Difference3% higher absolute enantiomeric purity
ConditionsEnzymatic reduction using Thermus thermophilus ADH at 50-60 °C

Reduces the need for costly downstream chiral recrystallization or chromatographic purification by delivering a higher initial stereopurity.

Biocatalytic Asymmetric Synthesis of Chiral Pharmaceuticals

Ethyl mandelate is the preferred precursor when utilizing NAD(H)-dependent alcohol dehydrogenases or lipases for the production of highly enantiopure alpha-hydroxy esters. Its specific steric profile yields superior enantiomeric excess (e.g., 95% ee) compared to methyl analogs, making it the optimal choice for synthesizing chiral active pharmaceutical ingredients (APIs) where stringent stereopurity is mandated[1].

Continuous Flow Organic Synthesis and Solvent-Free Processing

Due to its low melting point (approx. 28-34 °C), ethyl mandelate is highly suited for continuous flow reactors and solvent-free processing environments. Unlike methyl mandelate, which requires solid handling or heated lines to prevent crystallization, ethyl mandelate can be easily maintained as a pumpable liquid, minimizing engineering complexity and solvent waste in green chemistry applications [2].

Rapid Catalytic Hydrogenolysis in Intermediate Deprotection

In multi-step synthetic routes where the mandelate moiety serves as a temporary chiral auxiliary or directing group, ethyl mandelate is selected over the free acid to accelerate the cleavage step. Its ability to undergo Pd/C-catalyzed hydrogenolysis 20 times faster than mandelic acid in organic solvents significantly improves throughput and reduces the residence time in high-pressure hydrogenation reactors [3].

Physical Description

Melting point = 35 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS]

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

180.078644241 Da

Monoisotopic Mass

180.078644241 Da

Heavy Atom Count

13

UNII

HB863RG3P8

Vapor Pressure

0.00026 [mmHg]

Wikipedia

Ethyl (2R)-hydroxy(phenyl)acetate

Dates

Last modified: 08-15-2023

Esters of mandelic acid as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida: implications for the reaction mechanism

Asteriani R Dewanti, Yang Xu, Bharati Mitra
PMID: 14967029   DOI: 10.1021/bi036021y

Abstract

(S)-Mandelate dehydrogenase (MDH) from Pseudomonas putida is a flavin mononucleotide (FMN)-dependent enzyme that oxidizes (S)-mandelate to benzoylformate. In this work, we show that the ethyl and methyl esters of (S)-mandelic acid are substrates for MDH. Although the binding affinity of the neutral esters is 25-50-fold lower relative to the negatively charged (S)-mandelate, they are oxidized with comparable k(cat)s. Substrate analogues in which the carbonyl group on the C-1 carbon is replaced by other electron-withdrawing groups were not substrates. The requirement of a carbonyl group on the C-1 carbon in a substrate suggests that the negative charge developed during the reaction is stabilized by delocalization to the carbonyl oxygen. Arg277, a residue that is important in both binding and transition state stabilization for the activity with (S)-mandelate, is also critical for transition state stabilization for the esters, but not for their binding affinity. We previously showed that the substrate oxidation half-reaction with (S)-mandelate has two rate-limiting steps of similar activation energies and proceeds through the formation of a charge-transfer complex of an electron-rich donor and oxidized FMN [Dewanti, A. R., and Mitra, B. (2003) Biochemistry 42, 12893-12901]. This charge-transfer intermediate was observed with the neutral esters as well. The observation of this electron-rich intermediate for the oxidation of an uncharged substrate to an uncharged product, as well as the critical role of Arg277 in the reaction with the esters, provides further evidence that the MDH reaction mechanism is not a concerted transfer of a hydride ion from the substrate to the FMN, but involves the transient formation of a carbanion/ene(di)olate intermediate.


Catalysis of the hydrolysis of ethyl mandelate and esterification of alpha-bromopropionic acid by lipase in microemulsions

H Xiao, J Liu, Z Li
PMID: 8155837   DOI:

Abstract

Candida cyclindracea lipase (CCL) was added to "sodium dodecyl sulfonate (AS)/n-butanol/n-octane/n-octane" water-in-oil microemulsion to catalyze the hydrolysis of ethyl mandelate and the esterification of alpha-bromopropionic acid with n-butanol, respectively. The catalytic activity of CCL in the above microemulsions was higher than that in the traditional oil/water biphasic systems. After hydrolysis for 48 h, the conversion rate of the reaction reached 90% and S-mandelic acid, [alpha]D20-149.8 (C10; H2O), optical purity ca. 97%, was isolated. While after esterification for 6 h, the conversion rate of the reaction reached 45%, and butyl-(R)-alpha-bromopropionate, [alpha]D20 18.2 (Cl; CHCl3), optical purity ca. 99%, was obtained.


Explore Compound Types